N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Synthetic route optimization Catalyst cost reduction Process chemistry economics

Procure this dual-purpose imatinib intermediate and genotoxic impurity reference standard (IMN) with 98% purity. Its copper-catalyzed N-arylation synthesis achieves 82% yield, eliminating expensive palladium catalysts and streamlining residual metal validation for GMP manufacturing. Validated LC-MS/MS methods achieve an LOD of 0.0036 ng/mL, meeting FDA/EMA genotoxic impurity control requirements. Ideal for CMO/CDMO operations optimizing cost, analytical labs validating impurity profiles, and manufacturers reducing downstream purification burden in imatinib API synthesis.

Molecular Formula C16H13N5O2
Molecular Weight 307.31 g/mol
CAS No. 152460-09-8
Cat. No. B018819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
CAS152460-09-8
Synonyms(2-Methyl-5-nitrophenyl)[4-(pyridin-3-yl)pyrimidin-2-yl]amine;  2-Methyl-5-nitro-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzenamine;  N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine; 
Molecular FormulaC16H13N5O2
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3
InChIInChI=1S/C16H13N5O2/c1-11-4-5-13(21(22)23)9-15(11)20-16-18-8-6-14(19-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20)
InChIKeyOJITWRFPRCHSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Procurement-Grade Overview: N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 152460-09-8) for Imatinib Manufacturing and Impurity Control


N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 152460-09-8, C₁₆H₁₃N₅O₂, MW 307.31) is a pyrimidine derivative that serves dual roles in pharmaceutical contexts: it is an established synthetic intermediate in the production of the tyrosine kinase inhibitor imatinib mesylate , and simultaneously it is classified as a genotoxic impurity (designated IMN) in the final imatinib drug substance requiring strict analytical control [1]. The compound appears as a yellow to light orange crystalline solid with a melting point range of 188–196°C and is soluble in chloroform .

Why Generic Substitution of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 152460-09-8) Carries Quantifiable Procurement Risk


Substituting CAS 152460-09-8 with structurally similar nitroaromatic intermediates in imatinib synthesis is not a straightforward procurement decision due to two quantifiable risk vectors. First, synthetic route economics diverge sharply: the copper-catalyzed N-arylation method specific to this compound achieves an 82% yield while avoiding expensive palladium catalysts, whereas alternative routes may rely on higher-cost palladium-mediated coupling . Second, and more critically, this compound is an identified genotoxic impurity (IMN) in the final imatinib drug substance, with a validated LC–MS/MS detection limit of 0.0034–0.0036 ng/mL . Using an uncharacterized or lower-purity alternative introduces undefined genotoxic impurity profiles that cannot be reconciled with established regulatory analytical methods, creating downstream compliance and method validation burdens that extend far beyond the initial procurement cost difference.

Quantitative Evidence Guide: N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 152460-09-8) vs. Comparative Benchmarks


Copper-Catalyzed Synthesis Yield: Cost-Efficiency Comparison of CAS 152460-09-8 vs. Palladium-Mediated Alternative Routes

The compound can be synthesized via copper-catalyzed N-arylation of heteroarylamines, achieving an 82% yield under optimized conditions . This route explicitly avoids the use of expensive palladium catalysts that are required in alternative synthetic pathways . The elimination of palladium catalysts reduces both direct material costs and the downstream burden of residual heavy metal removal, which is particularly consequential for pharmaceutical intermediates destined for GMP manufacturing.

Synthetic route optimization Catalyst cost reduction Process chemistry economics

Genotoxic Impurity (IMN) Detection Limit: Validated LC–MS/MS Quantitation of CAS 152460-09-8 in Imatinib Mesylate Drug Substance

This compound is a known genotoxic impurity (designated IMN) in imatinib mesylate drug substance . A validated LC–MS/MS method established a detection limit (LOD) for IMN of 0.0034 ng/mL in drug substance, 0.0035 ng/mL in tablets, and 0.0036 ng/mL in capsules . The method achieved a linear calibration range of 0.02–28.86 ng/mL with a correlation coefficient r > 0.998, demonstrating high sensitivity and selectivity .

Genotoxic impurity monitoring LC-MS/MS method validation Imatinib quality control

Purity Specification Differentiation: Commercial 99.5% vs. Industry Baseline 98% for CAS 152460-09-8

Commercial suppliers offer this intermediate at 99.5% purity under enterprise quality standards, exceeding the typical industrial baseline specification of 98% [1]. Higher intermediate purity correlates with reduced total impurities (<1.0%) and lower residue on ignition (<0.5%), which directly translates to streamlined purification in the final API stage [2].

Intermediate purity specification Pharmaceutical manufacturing Downstream process efficiency

Microwave-Assisted Synthesis Optimization: Patent-Disclosed Process Enhancement for CAS 152460-09-8 Production

Patent EP3333162A1 discloses a method for preparing this compound using a rotating microwave field with absorbed microwave power volumetric density controlled in the range from 1 W/cm³ to 1 MW/cm³, at temperatures from 300 to 773K under pressure from 1 to 50 MPa [1]. This process intensification approach enables rapid and controlled coupling reactions compared to conventional thermal heating methods.

Microwave-assisted synthesis Process intensification Reaction efficiency

Physicochemical Stability Profile: Thermal Stability of CAS 152460-09-8 Enabling High-Temperature Process Compatibility

The compound exhibits a boiling point of 546.6°C at 760 mmHg and a flash point of 284.4°C, with a density of 1.344 g/cm³ [1]. These thermal properties indicate stability under high-temperature synthetic conditions [1]. The compound is soluble in chloroform [2] and is recommended for storage at room temperature (<15°C) under inert gas due to air sensitivity .

Thermal stability Process safety Storage conditions

Regulatory Recognition as ISO17034-Certified Impurity Reference Standard for CAS 152460-09-8

This compound is commercially available as Imatinib Impurity 53 (also designated Imatinib Impurity 16), produced under ISO17034 standard material producer certification [1]. The certified reference standard is compliant with regulatory guidelines and provides traceability against pharmacopeial standards (USP or EP) [2]. CATO standards include full product quality documentation with NMR, MS, HPLC, GC, IR, UV, moisture, and residue on ignition analyses [1].

ISO17034 certified reference material Genotoxic impurity standard Regulatory analytical compliance

Optimal Application Scenarios for N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 152460-09-8) Based on Quantitative Evidence


Cost-Optimized Imatinib Intermediate Manufacturing Using Copper-Catalyzed Route

Procurement for large-scale imatinib intermediate production where catalyst cost is a critical economic driver. The copper-catalyzed N-arylation method achieves 82% yield without requiring palladium catalysts . This scenario applies to CMO/CDMO operations seeking to reduce precious metal catalyst expenses and simplify residual metal removal validation for GMP manufacturing.

Genotoxic Impurity Method Development and Validation in Imatinib QC Laboratories

Analytical laboratories developing or validating LC–MS/MS methods for imatinib mesylate impurity profiling. The validated method establishes an LOD of 0.0034–0.0036 ng/mL for IMN , enabling sensitive detection required by regulatory authorities for genotoxic impurity control. ISO17034-certified reference standards [1] provide the traceability and documentation necessary for ANDA/DMF submissions.

High-Purity Intermediate Procurement for Streamlined Downstream API Processing

Pharmaceutical manufacturers seeking to reduce downstream purification burden in imatinib synthesis. The 99.5% purity grade (vs. 98% baseline) reduces total impurities to <1.0% and residue on ignition to <0.5%, decreasing or eliminating the need for costly column chromatography in the final API stage [2]. This scenario is relevant for organizations optimizing overall process yield and manufacturing cycle time.

Process Development Using Microwave-Assisted Synthesis Technology

R&D and process chemistry teams evaluating intensified synthetic routes for imatinib intermediates. The microwave-assisted method disclosed in EP3333162A1 enables controlled coupling reactions with volumetric power density from 1 W/cm³ to 1 MW/cm³ at temperatures up to 773K [3]. This scenario applies to technology transfer and process optimization initiatives where reaction time reduction and energy efficiency are prioritized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.